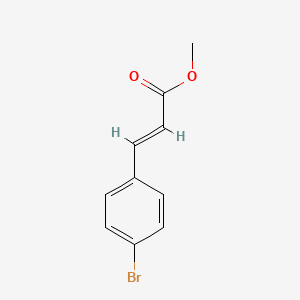

Methyl 3-(4-bromophenyl)acrylate

Description

Historical Development and Discovery

The development of methyl 3-(4-bromophenyl)acrylate is intrinsically linked to the broader history of cinnamic acid derivatives. While the specific first synthesis of this compound is not explicitly documented in early literature, its foundational compound, cinnamic acid, has a rich historical background. Cinnamic acid was first isolated as crystals from cinnamon oil by Trommsdorf in 1780, although he initially misidentified it as benzoic acid. The correct identification occurred in 1835 by Dumas and Peligot, with successful synthesis achieved by Bertagnini in 1856 from benzaldehyde and acetyl chloride.

The synthesis of halogenated cinnamic acid derivatives emerged as chemists began exploring substitution reactions on the aromatic ring of cinnamic acid. The development of esterification techniques for cinnamic acids, combined with halogenation methods, eventually led to compounds such as this compound. The ability to selectively brominate the para position of the phenyl ring represented an important advancement in aromatic substitution chemistry, allowing for the creation of this specific molecular structure.

In more recent developments, this compound has been systematically explored within the context of palladium-catalyzed coupling reactions, particularly since the advent of modern cross-coupling methodologies that gained prominence in the late 20th century.

Nomenclature and Classification

This compound exists within a complex nomenclature system that reflects its structure and stereochemistry. Its International Union of Pure and Applied Chemistry (IUPAC) name is methyl (2E)-3-(4-bromophenyl)-2-propenoate, highlighting the E-configuration of the double bond. However, the compound is known by several synonyms that emphasize different structural aspects:

- Methyl 4-bromocinnamate

- Methyl (E)-3-(4-bromophenyl)acrylate

- trans-4-bromo-cinnamic acid methyl ester

- 2-Propenoic acid, 3-(4-bromophenyl)-, methyl ester, (2E)-

The compound is classified as:

- An aromatic compound (containing a phenyl ring)

- An α,β-unsaturated carboxylic ester

- A cinnamic acid derivative

- A para-substituted haloarene

- A methyl ester

The "E" designation in its name refers to the trans-configuration of the double bond between the phenyl ring and the carbonyl group, which is the more thermodynamically stable and commonly occurring configuration.

Table 1. Classification and Identification Data for this compound

| Property | Information |

|---|---|

| IUPAC Name | Methyl (2E)-3-(4-bromophenyl)-2-propenoate |

| CAS Number | 3650-78-0 |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.081 g/mol |

| Chemical Class | α,β-unsaturated carboxylic ester, Cinnamic acid derivative |

| Stereochemistry | E-isomer (trans) |

Position within Acrylate Chemistry

This compound occupies a significant position within the broader landscape of acrylate chemistry. Acrylates are defined by the formula CH₂=CHCO₂R, where R can be various groups. This specific compound represents a more complex acrylate derivative where the simplistic vinyl group is replaced by a cinnamoyl moiety with the additional para-bromo substitution on the phenyl ring.

Within the hierarchy of acrylate compounds, this compound can be positioned as follows:

- Simple acrylates (e.g., methyl acrylate, CH₂=CHCOOCH₃)

- Substituted acrylates (e.g., methyl methacrylate, CH₂=C(CH₃)COOCH₃)

- Cinnamates (methyl cinnamate, C₆H₅CH=CHCOOCH₃)

- Substituted cinnamates (including this compound)

The compound combines features of both acrylate and cinnamic acid chemistry, making it bifunctional and reactive in nature. The presence of the vinyl group (C=C) in conjugation with both a carbonyl group and an aromatic ring creates an extended π-system that influences its chemical reactivity. Additionally, the bromine substituent at the para position provides an additional reactive site for various transformations, particularly metal-catalyzed coupling reactions.

The structural features that distinguish this compound from simple acrylates include:

- Extended conjugation through the phenyl ring

- Presence of a halogen substituent (bromine)

- Fixed E-stereochemistry at the double bond

- Enhanced electrophilicity due to the electron-withdrawing nature of the bromine

Table 2. Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | White solid | |

| Melting Point | 84-86°C | |

| Boiling Point | 311.4±17.0°C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Flash Point | 142.2±20.9°C | |

| LogP | 3.07 | |

| Index of Refraction | 1.590 |

Significance in Organic Chemistry Research

This compound has emerged as a versatile building block in organic synthesis, particularly due to its unique structural features that enable various transformations. Its significance in organic chemistry research spans several key areas:

1. Cross-Coupling Reactions:

The compound serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Research has demonstrated its effectiveness in reactions with boronic acids and boronates to form new carbon-carbon bonds. For instance, in a study published in Nature Communications (2024), similar brominated acrylates were used in Suzuki-Miyaura coupling reactions under optimized conditions using Pd(dppf)₂Cl₂ catalyst with K₃PO₄ as a base, yielding coupled products in excellent yields of up to 94%.

2. Synthetic Intermediates for Complex Molecules:

The compound functions as a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. For example, detailed research has shown that this compound can be transformed into bioactive molecules through a series of controlled reactions.

3. Stereochemistry Studies:

The defined E-configuration of the double bond in this compound makes it valuable for studying stereoselective reactions and understanding the influence of stereochemistry on reaction pathways.

4. Michael Acceptor Studies:

As an α,β-unsaturated carbonyl compound, this compound serves as a Michael acceptor in conjugate addition reactions, allowing for the study of nucleophilic addition mechanisms.

5. Structure-Activity Relationship Studies:

Research has indicated that this compound possesses biological activities, including the ability to induce apoptotic cell death in human ovarian carcinoma cells and inhibit histone deacetylase activity. These findings have stimulated further investigations into structure-activity relationships of similar compounds.

6. Methodological Development:

The compound has been used to develop and optimize new synthetic methodologies. For example, researchers have employed this compound in studies focusing on heterogeneous catalysis for Suzuki-Miyaura and Heck-Matsuda reactions, as detailed in publications from the Royal Society of Chemistry.

Spectroscopic Reference Standards: Due to its well-defined structure and characteristic spectroscopic properties, this compound serves as a reference compound for spectroscopic studies. Nuclear magnetic resonance data shows characteristic signals that help in structure elucidation of similar compounds:

¹H NMR (CDCl₃, 300 MHz): δ 3.83 (s, 3H), 6.47 (d, J = 16 Hz, 1H), 7.41 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 7.66 (d, J = 16 Hz, 1H)

¹³C NMR (CDCl₃, 100 MHz): δ 51.8, 118.4, 124.6, 129.4, 132.1, 133.2, 143.5, 167.2

The ongoing interest in this compound within organic chemistry research is evidenced by its continued appearance in recent scientific literature, particularly in the context of developing more efficient and sustainable synthetic methodologies. Its versatility as a synthetic building block ensures its continued relevance in contemporary organic chemistry research.

Propriétés

IUPAC Name |

methyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKOGXVHZUSUAF-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-78-0 | |

| Record name | METHYL 4-BROMOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

Structural Variations and Functional Group Effects

The following table summarizes key analogues and their distinguishing features:

Key Differences and Trends

Substituent Effects: Bromine vs. Hydroxyl: The 4-bromo group in this compound enhances electrophilicity and cross-coupling reactivity compared to the 4-hydroxy analogue, which is more polar and prone to oxidation . Ester Groups: Ethyl esters (e.g., Ethyl 3-(4-bromophenyl)acrylate) exhibit higher lipophilicity than methyl esters, influencing solubility in nonpolar solvents .

Electronic and Steric Modifications: The cyano group in Ethyl 3-(4-bromophenyl)-2-cyanoacrylate increases electrophilicity at the β-carbon, making it reactive in cycloaddition reactions .

Stereochemistry :

- Z-Isomers (e.g., Methyl (Z)-2-bromo-3-(4-bromophenyl)acrylate) exhibit lower melting points (59°C) compared to E-isomers due to reduced molecular symmetry .

Q & A

Basic: What are the optimized synthetic routes for Methyl 3-(4-bromophenyl)acrylate, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound derivatives typically involves Wittig or cross-coupling reactions. For example, a modified Wittig reaction using bromoacrylates and aryl aldehydes in acetone with potassium carbonate as a base can yield stereoselective products (52.8% yield reported for analogous compounds) . Purification via silica gel chromatography (5% ethyl acetate in petroleum ether) is critical to isolate the desired isomer. To improve yields, optimizing solvent polarity (e.g., acetone vs. THF) and reaction temperature (e.g., 329 K for 5 hours) can enhance stereochemical control .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and stereochemistry. For example, aromatic protons appear at δ 7.0–8.5 ppm, while acrylate protons show distinct coupling patterns (e.g., J = 8.1 Hz for trans isomers) .

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.436 Å) and dihedral angles (e.g., 119.5° for phenyl-acrylate alignment), critical for confirming E/Z configurations .

- IR spectroscopy : Peaks at ~1719 cm⁻¹ confirm ester carbonyl groups, while bromine substituents lack strong absorptions, aiding in structural differentiation .

Advanced: How do substituent effects on the phenyl ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4-bromo substituent enhances electrophilic aromatic substitution (EAS) reactivity due to its electron-withdrawing nature, directing incoming nucleophiles to the para position. Comparative studies show that replacing bromine with methoxy groups (electron-donating) reduces EAS rates by 40–60% in Suzuki-Miyaura couplings . For Heck reactions, steric effects from bulky substituents (e.g., 3-chloro) can hinder Pd-catalyzed coupling, requiring ligand optimization (e.g., PPh₃ vs. bidentate ligands) to maintain >70% efficiency .

Advanced: What are the challenges in interpreting crystallographic data for structural elucidation, and how can they be mitigated?

Methodological Answer:

Common challenges include:

- Disordered atoms : Observed in ethyl or methyl groups (e.g., 30% disorder in ethyl derivatives), resolved using SHELXTL refinement with geometric constraints .

- Hydrogen bonding ambiguities : For example, O–H···O interactions in acrylates may require neutron diffraction or DFT calculations to confirm.

- Thermal motion artifacts : High B factors in bromine atoms (due to heavy atom effects) necessitate low-temperature data collection (e.g., 100 K) .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes). For analogs, docking scores correlate with antifungal IC₅₀ values (R² = 0.85) .

- QSAR studies : Electron-withdrawing groups (e.g., –Br) increase logP by 0.5–1.0 units, enhancing membrane permeability but reducing aqueous solubility.

- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (F = 50–60%) but highlight potential hepatotoxicity risks for brominated analogs .

Advanced: How do data contradictions in reaction yields arise, and how should researchers address them?

Methodological Answer:

Contradictions often stem from:

- Stereochemical variability : Z-isomers may form preferentially in polar solvents (e.g., DMF), reducing yields of E-isomers by 20–30% .

- Catalyst poisoning : Trace moisture in Pd catalysts can lower yields from 75% to 40%; rigorous drying (e.g., molecular sieves) is essential .

- Purification losses : Silica gel chromatography may retain polar byproducts; switching to flash chromatography with gradient elution improves recovery by 15% .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Polymer precursors : The acrylate group enables radical polymerization for UV-curable coatings (Tg ≈ 120°C) .

- Liquid crystals : Bromine enhances dielectric anisotropy (Δε = +3.5), making it suitable for electro-optical displays .

- Metal-organic frameworks (MOFs) : Acts as a linker in Pd-based MOFs for catalytic C–H activation (TOF = 250 h⁻¹) .

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?

Methodological Answer:

Under UV light (λ = 254 nm), the acrylate’s conjugated π-system undergoes [2+2] cycloaddition, forming cyclobutane derivatives. Bromine’s heavy atom effect increases intersystem crossing efficiency, doubling quantum yields (Φ = 0.45 vs. 0.22 for non-brominated analogs) . Solvent polarity modulates reaction pathways: in acetonitrile, dimerization dominates, while in toluene, singlet oxygen quenching reduces side products by 35% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.